molecular formula C25H30Cl2O5 B1242636 Napyradiomycin A1 CAS No. 103106-24-7

Napyradiomycin A1

Número de catálogo B1242636
Número CAS: 103106-24-7
Peso molecular: 481.4 g/mol
Clave InChI: BCPWMPCOEAOEDD-NQSCOFRMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Napyradiomycin A1 is an inhibitor of mitochondrial complexes I and II . It was isolated from Streptomyces antimycoticus NT17 . It has been identified as an antibacterial antibiotic .


Synthesis Analysis

The antimicrobial and cytotoxic natural products napyradiomycins A1 and B1 are produced using three organic substrates (1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate, and geranyl pyrophosphate), and catalysis via five enzymes: two aromatic prenyltransferases (NapT8 and T9); and three vanadium dependent haloperoxidase (VHPO) homologues (NapH1, H3, and H4) .


Molecular Structure Analysis

Napyradiomycin A1 contains total 64 bond(s); 34 non-H bond(s), 10 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 2 ketone(s) (aromatic), 2 aromatic hydroxyl(s), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

The biosynthetic route to the napyradiomycin family of bacterial meroterpenoids has been fully described . The antimicrobial and cytotoxic natural products napyradiomycins A1 and B1 are produced using three organic substrates and catalysis via five enzymes . The synthesis of (±)-Napyradiomycin A1 has been achieved through a tandem Michael-Dieckmann type reaction and the introduction of a side chain and two chlorine atoms onto the pyranonaphthoquinone core .

Aplicaciones Científicas De Investigación

Antibacterial Properties

Napyradiomycin A1 has been identified to possess significant antibacterial activities. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus and Bacillus strains. The minimum inhibitory concentrations (MIC) for these activities range from 0.25 to 32 μg/mL . This suggests potential for Napyradiomycin A1 to be developed into antibacterial agents, especially in an era where antibiotic resistance is a growing concern.

Cytotoxicity Against Cancer Cells

Studies have demonstrated that Napyradiomycin A1 exhibits moderate cytotoxicities against various human cancer cell lines, including SF-268 , MCF-7 , NCI-H460 , and HepG-2 . The IC50 values—indicative of the concentration needed to kill 50% of the cell population—were found to be below 20 μM for these cell lines. This points to its potential use in cancer research, particularly in the development of chemotherapeutic agents.

Enzyme Synthesis

Napyradiomycin A1, along with its analogue B1, can be synthesized using a total enzyme synthesis approach . This involves the use of organic substrates and catalysis via specific enzymes, highlighting the compound’s role in advancing enzymology and synthetic biology research. Such methods can lead to the production of complex halogenated metabolites, which are valuable in medicinal chemistry.

Marine-Derived Natural Product Research

Napyradiomycin A1 is derived from marine actinomycetes, which are a valuable source for drug discovery . The exploration of marine-derived natural products like Napyradiomycin A1 contributes to the discovery of new drugs with unique structures and potent bioactivities.

Halogenated Metabolite Production

The biosynthesis of Napyradiomycin A1 involves unique chloronium-induced terpenoid cyclization . This process is significant for the production of halogenated metabolites, which are important in the development of new pharmaceuticals and agrochemicals.

Direcciones Futuras

New compounds related to Napyradiomycin A1 have been discovered, including the first non-halogenated member of napyradiomycin A series containing a functionalized prenyl side chain . These new compounds could potentially serve as useful anti-MRSA therapeutics .

Propiedades

IUPAC Name

(3R,4aR,10aS)-3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Cl2O5/c1-14(2)7-6-8-15(3)9-10-25-21(30)17-11-16(28)12-18(29)20(17)22(31)24(25,27)13-19(26)23(4,5)32-25/h7,9,11-12,19,28-29H,6,8,10,13H2,1-5H3/b15-9+/t19-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPWMPCOEAOEDD-NQSCOFRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043827
Record name Napyradiomycin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Napyradiomycin A1

CAS RN

103106-24-7
Record name Napyradiomycin A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103106247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Napyradiomycin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Napyradiomycin A1
Reactant of Route 2
Napyradiomycin A1
Reactant of Route 3
Napyradiomycin A1
Reactant of Route 4
Napyradiomycin A1
Reactant of Route 5
Napyradiomycin A1
Reactant of Route 6
Napyradiomycin A1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.